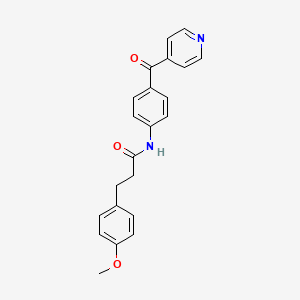
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Descripción general
Descripción
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide, also known as ML239, is a novel small molecule compound that has gained significant attention in scientific research. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, this compound has been found to protect neurons from oxidative stress-induced damage, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, leading to its anticancer and anti-inflammatory effects. Additionally, this compound has been found to protect neurons from oxidative stress-induced damage, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide in lab experiments include its potent anticancer, anti-inflammatory, and neuroprotective effects, which make it a potential candidate for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity, which require further investigation.
Direcciones Futuras
There are several future directions for the research and development of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide. These include investigating its mechanism of action, optimizing its synthesis method, and evaluating its toxicity and pharmacokinetic properties. Additionally, this compound can be further evaluated for its potential use in combination therapy with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide has shown promising results in various scientific research studies. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(pyridine-4-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-27-20-9-2-16(3-10-20)4-11-21(25)24-19-7-5-17(6-8-19)22(26)18-12-14-23-15-13-18/h2-3,5-10,12-15H,4,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJQMLGHFQOCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4421175.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4421182.png)
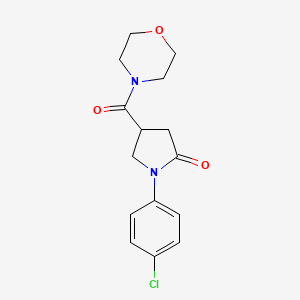
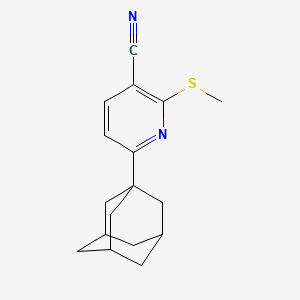
![1-ethyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4421209.png)

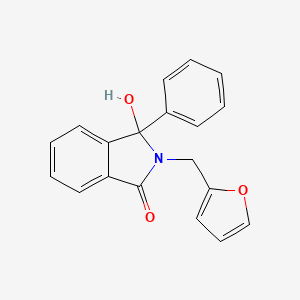
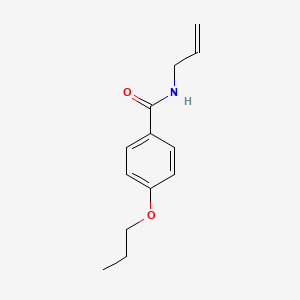
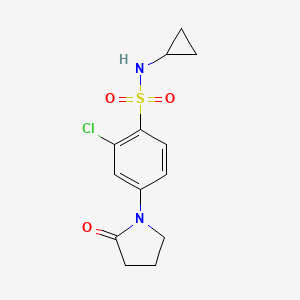
![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421270.png)
![7-fluoro-4-{[2-(pyridin-3-ylmethyl)pyrrolidin-1-yl]carbonyl}-2-pyrimidin-5-ylquinoline](/img/structure/B4421280.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-4-carboxamide](/img/structure/B4421282.png)